3-Amino-6-tert-butyl-1-methyl-1,2-dihydropyridin-2-one
Description
3-Amino-6-tert-butyl-1-methyl-1,2-dihydropyridin-2-one (CAS No. 1479866-65-3) is a pyridine derivative characterized by a 1,2-dihydropyridin-2-one core substituted with a tert-butyl group at position 6, an amino group at position 3, and a methyl group at position 1. Its molecular formula is C₁₀H₁₆N₂O, and it serves as a versatile building block in pharmaceutical and organic synthesis due to its reactive amino and ketone functionalities . The compound is commercially available from suppliers like Ambeed, Inc., which specializes in advanced intermediates and building blocks for drug discovery .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-amino-6-tert-butyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)8-6-5-7(11)9(13)12(8)4/h5-6H,11H2,1-4H3 |
InChI Key |
JWGYARYDNDADIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-tert-butyl-1-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions, such as temperature and time, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-tert-butyl-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Amino-6-tert-butyl-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-tert-butyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The compound belongs to a family of 3-amino-6-tert-butyl-1,2-dihydropyridin-2-one derivatives differentiated by alkyl substituents at position 1. Key analogs include:
Note: Molecular weights marked with * are calculated based on structural formulas due to absence of experimental data in provided evidence.
Key Observations:
- Molecular Weight Trends : Increasing alkyl chain length at position 1 (methyl → ethyl → isopropyl) correlates with higher molecular weight and lipophilicity, which may influence solubility and reactivity in synthetic applications.
Structural Diversity in Pyridine Derivatives
While the target compound and its analogs share a dihydropyridinone core, other pyridine derivatives (e.g., fluoropyridines, silyl-protected compounds) exhibit distinct electronic profiles due to substituents like fluorine or tert-butyldimethylsilyl groups . These differences underscore the tailored design of pyridine-based compounds for specific applications, such as catalysis or medicinal chemistry.
Biological Activity
3-Amino-6-tert-butyl-1-methyl-1,2-dihydropyridin-2-one (CAS No. 1479866-65-3) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 180.25 g/mol
- Structure : The compound features a dihydropyridinone structure, which is essential for its biological activity.
Research indicates that 3-amino-6-tert-butyl-1-methyl-1,2-dihydropyridin-2-one exhibits various mechanisms of action, particularly in enzyme inhibition and receptor modulation.
Enzyme Inhibition
One of the significant findings is its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4. The compound demonstrated an IC value of 0.34 μM against CYP3A4, indicating strong reversible inhibition. This inhibition can lead to potential drug-drug interactions due to altered metabolism of co-administered drugs .
Antiviral Activity
In studies focused on antiviral properties, derivatives of this compound have shown activity against viral infections. For instance, related compounds have been tested against SARS-CoV-2, suggesting potential applications in antiviral drug development .
Biological Activity Summary Table
| Activity Type | Description | IC |
|---|---|---|
| CYP3A4 Inhibition | Reversible inhibition leading to drug interactions | 0.34 μM |
| Antiviral Activity | Potential activity against SARS-CoV-2 | Not specified |
| Neuroprotective Effects | Modulation of neuroinflammatory pathways | Under investigation |
Case Study 1: Enzyme Interaction
In a detailed study examining the interaction of various compounds with CYP enzymes, it was found that 3-amino-6-tert-butyl-1-methyl-1,2-dihydropyridin-2-one had significant time-dependent inhibition characteristics. This suggests the formation of reactive metabolites that could pose risks for hepatotoxicity .
Case Study 2: Antiviral Testing
A series of derivatives based on the dihydropyridinone framework were evaluated for their antiviral efficacy against SARS-CoV-2. While direct results for the specific compound were not available, related structures showed promising results in vitro, indicating a potential pathway for further research into this compound's antiviral properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
